2-(tert-Butoxy)-4-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-6-11-9(7-8)12-10(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHLMXJCENWTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718248 | |
| Record name | 2-tert-Butoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57883-15-5 | |
| Record name | 2-tert-Butoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Alkoxy Substituted Pyridines in Organic Synthesis and Chemical Biology
Alkoxy-substituted pyridines, particularly 2-alkoxypyridines, are highly valuable intermediates in organic synthesis. The alkoxy group at the 2-position of the pyridine (B92270) ring renders the molecule susceptible to a variety of chemical transformations. A key application is their use as precursors for the synthesis of N-substituted 2-pyridones, which are common structural motifs in many natural products and pharmaceutically active compounds. acs.orgmdpi.com For instance, catalytic C–O bond cleavage in 2-alkoxypyridines can induce an O-to-N-alkyl migration, providing a direct route to N-alkylpyridones. acs.orgnih.gov This transformation is significant as the 2-pyridone core is found in molecules with potent antitumor, antiviral, and antimicrobial properties. acs.org
The versatility of alkoxy-pyridines extends to their role in constructing more complex molecular architectures. A patent describes a method for synthesizing various 2-alkoxy-4-substituted pyridine derivatives, highlighting their status as important chemical and pharmaceutical intermediates. google.com In the realm of medicinal chemistry and chemical biology, these compounds are not just building blocks but can also be the final active molecules. A notable example is the series of 2-aryloxy-4-alkoxy-pyridines that have been identified as potent and selective antagonists for the corticotropin-releasing factor 1 (CRF₁) receptor, with potential applications as antidepressant drugs. nih.gov This demonstrates that the alkoxy-pyridine framework can be a key pharmacophore, contributing directly to the biological activity of a molecule. The strategic placement of alkoxy groups on the pyridine ring can significantly influence a compound's metabolic stability, permeability, and binding affinity to biological targets. nih.gov
Overview of the Compound S Distinct Structural Features and Research Relevance
2-(tert-Butoxy)-4-methylpyridine is a derivative of pyridine (B92270) characterized by two key substituents: a methyl group at the 4-position and a tert-butoxy (B1229062) group at the 2-position.
Pyridine Core : The foundational pyridine ring is an aromatic heterocycle, analogous to benzene but with one CH group replaced by a nitrogen atom. This nitrogen atom imparts basicity and unique electronic properties to the ring system. researchgate.net
4-Methyl Group : The methyl group at the C4 position is a simple alkyl substituent that can influence the molecule's lipophilicity and steric profile.
2-tert-Butoxy Group : This is the most defining feature of the molecule. The tert-butyl group is sterically bulky, which can sterically hinder reactions at the nitrogen atom or the adjacent C3 position. The oxygen atom links this bulky group to the pyridine ring, creating an ether linkage. This C-O bond is a key site of reactivity, susceptible to cleavage under certain catalytic conditions to yield the corresponding pyridone. acs.orgnih.gov
While specific research on this compound is not extensively documented, its structural features suggest significant research relevance. Primarily, it can serve as a valuable intermediate in organic synthesis. Analogous to other 2-alkoxypyridines, it is a direct precursor to N-tert-butyl-4-methyl-2-pyridone via a rearrangement reaction. The tert-butyl group could also function as a protecting group that can be removed under specific acidic conditions. Furthermore, given the established biological activity of other substituted pyridines, this compound could be a candidate for screening in drug discovery programs, where the specific combination of the 4-methyl and 2-tert-butoxy groups could lead to novel pharmacological profiles.
Below is a table summarizing the predicted chemical properties of this compound based on its structure and data from analogous compounds.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Estimated 200-220 °C |
| Solubility | Soluble in most organic solvents |
Historical Context of Pyridine Derivatives in Academic Research and Development
Strategies for Regioselective Introduction of the tert-Butoxy (B1229062) Group onto the Pyridine Ring
The precise placement of the tert-butoxy group at the C2 position of the 4-methylpyridine (B42270) ring is a key challenge. Various strategies have been developed to achieve this regioselectivity, primarily involving the activation of the pyridine ring and the use of specific tert-butylating agents.
Mechanistic Studies of tert-Butoxylation Reactions
The introduction of a tert-butoxy group onto a pyridine ring can proceed through different mechanisms, often influenced by the reagents and reaction conditions. One common approach involves the use of potassium tert-butoxide. Mechanistic studies suggest that such reactions can involve either ionic or radical pathways. The nature of the intermediates is dependent on the specific reaction conditions and any additives used. For instance, the combination of potassium tert-butoxide with certain substrates can lead to the formation of radical anionic intermediates. researchgate.net
Another area of study involves the use of a tert-butylating agent in the presence of a strong, non-nucleophilic base. While not a direct tert-butoxylation, the synthesis of sterically hindered pyridines like 2,6-di-tert-butyl-4-methylpyridine (B104953) often involves the reaction of 4-picoline with an excess of tert-butyl lithium. orgsyn.org This highlights the reactivity of the positions adjacent to the nitrogen atom in the pyridine ring.
Evaluation of Precursor Pyridine Derivatives for tert-Butoxylation
The choice of the starting pyridine derivative is crucial for successful and regioselective tert-butoxylation. Researchers have explored various precursors to optimize the synthesis of substituted pyridines.
For instance, in the synthesis of 3,4-disubstituted pyridines, 3-substituted pyridines are used as precursors. The addition of di-tert-butylmagnesium to a TIPS-activated pyridine allows for highly regioselective introduction of a tert-butyl group at the 4-position. researchgate.net While this example illustrates C-tert-butylation, the principles of activating the pyridine ring and directing the incoming group are relevant to O-tert-butoxylation as well.
The reactivity of the pyridine ring can be significantly altered by the presence of different substituents. For example, the presence of a halogen, such as in 2-chloropyridines, can influence the regioselectivity of subsequent functionalization reactions. mdpi.com The synthesis of 2-(tert-butoxy)-4-methylpyridine would likely start from a precursor such as 2-hydroxy-4-methylpyridine (B87338) or 2-chloro-4-methylpyridine (B103993), where the existing functional group at the 2-position can be readily displaced by a tert-butoxy group.
Development of Efficient and Scalable Synthetic Routes to the Compound
Moving from laboratory-scale synthesis to industrial production requires the development of efficient, cost-effective, and safe synthetic routes.
Optimization of Reaction Conditions for Research and Industrial Scale-Up
Optimizing reaction conditions is a critical step in developing a scalable synthesis. This involves a systematic study of various parameters to maximize yield and minimize by-products.
A study on the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, a related pyridine derivative, highlights the importance of screening different reagents and conditions. researchgate.net For instance, various amidating agents and cyclization conditions were tested to find the most efficient route. researchgate.netbeilstein-journals.org This systematic approach of varying solvents, bases, and temperatures is directly applicable to optimizing the synthesis of this compound.
Table 1: Optimization of a Hypothetical Williamson Ether Synthesis for this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 65 | 12 | 75 |
| 2 | K2CO3 | DMF | 80 | 24 | 60 |
| 3 | Cs2CO3 | Acetonitrile (B52724) | 80 | 8 | 85 |
| 4 | KOt-Bu | THF | 25 | 6 | 90 |
This table is a hypothetical representation of an optimization study and is for illustrative purposes only.
Exploration of Green Chemistry Principles in Synthetic Pathways
Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.
The use of ionic liquids as recyclable catalysts and solvents is one approach to greener synthesis. researchgate.netrsc.org These materials can lead to milder reaction conditions and reduce the generation of hazardous byproducts. researchgate.net Another strategy is the use of flow chemistry, which can offer better control over reaction parameters, improved safety, and easier scale-up compared to traditional batch processes. A flow synthesis of 2-methylpyridines has been reported, highlighting the potential of this technology for pyridine derivative synthesis. mdpi.com
Furthermore, the development of one-pot, multi-component reactions is a key aspect of green chemistry, as it reduces the number of synthetic steps and purification stages, thereby minimizing waste. researchgate.netnih.gov Exploring such strategies for the synthesis of this compound could lead to more environmentally friendly production methods.
Synthesis of Stereoisomeric and Analogous this compound Derivatives for Structure-Activity Relationship Studies
To understand how the structure of a molecule influences its activity, chemists synthesize a range of analogs. This often involves creating stereoisomers or modifying different parts of the molecule.
The synthesis of various 3,4-disubstituted pyridines with a tert-butyl group demonstrates the creation of a library of analogs for structure-activity relationship (SAR) studies. researchgate.net This approach allows researchers to probe the effect of different functional groups at various positions on the pyridine ring.
Similarly, the synthesis of different stereoisomers of a chiral molecule is crucial for understanding its biological activity. The development of scalable syntheses for chiral ligands like (S)-t-BuPyOx, which contains a tert-butyl group, underscores the importance of accessing specific stereoisomers. beilstein-journals.orgcaltech.edunih.gov While this compound itself is not chiral, the principles of synthesizing and separating stereoisomers are relevant when it is incorporated into a larger, chiral molecule.
The synthesis of various analogs of this compound, for example by varying the alkyl group at the 4-position or introducing other substituents on the pyridine ring, would be essential for detailed SAR studies in medicinal chemistry or materials science.
Stereoselective Approaches to Chiral Derivatives
The parent molecule, this compound, is achiral and thus its direct synthesis does not involve stereoselective control. Scientific literature primarily focuses on the synthesis of chiral molecules that may incorporate a pyridine scaffold, rather than the stereoselective synthesis of derivatives of this specific achiral compound. For instance, chiral ligands like (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) are synthesized from pyridine-containing starting materials, but the chirality is introduced through an auxiliary group, not by creating a stereocenter on the this compound core itself. caltech.edu The development of stereoselective methods is more relevant for creating chiral centers elsewhere in a molecule that happens to contain this pyridine structure. nih.govjku.at
Modulating Substituent Effects on Synthetic Accessibility
The most common route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This process typically involves the displacement of a leaving group, such as a halide (e.g., chlorine or bromine), from the 2-position of the pyridine ring by a nucleophile, in this case, the tert-butoxide anion. The efficiency and feasibility of this reaction are significantly influenced by the nature and position of other substituents on the pyridine ring. youtube.commasterorganicchemistry.com
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, the presence of additional substituents can either enhance or diminish this effect. wikipedia.org In the case of this compound, the key substituent is the methyl group at the 4-position (para to the nitrogen).
The Role of the 4-Methyl Group:
The 4-methyl group is an electron-donating group (EDG). wikipedia.org EDGs increase electron density in the aromatic ring, which generally deactivates the ring towards nucleophilic attack. masterorganicchemistry.com This is because the incoming nucleophile is repelled by the increased electron density, making the substitution reaction less favorable compared to an unsubstituted pyridine ring or one bearing an electron-withdrawing group (EWG).
Conversely, electron-withdrawing groups (like nitro or cyano groups) placed at the ortho or para positions to the leaving group significantly accelerate the rate of SNAr reactions. masterorganicchemistry.comchemrxiv.org They do so by stabilizing the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction. wikipedia.org
While the 4-methyl group is deactivating, the synthesis of this compound from precursors like 2-chloro-4-methylpyridine is still a widely practiced and feasible transformation. The reaction is typically achieved by heating 2-chloro-4-methylpyridine with a source of tert-butoxide, such as potassium tert-butoxide, in a suitable solvent. The deactivating effect of the methyl group means that the reaction conditions (e.g., temperature, reaction time) may need to be more forcing than for a pyridine ring activated by an EWG. sci-hub.se
The following table illustrates the general influence of substituent electronic effects on the rate of SNAr reactions on a generic 2-halopyridine.
Table 1: Influence of Substituent Type at the 4-Position on SNAr Reactivity
| Substituent at 4-Position | Electronic Effect | Expected Impact on SNAr Rate | Rationale |
|---|---|---|---|
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significant Rate Increase | Stabilizes the negative charge of the reaction intermediate. wikipedia.orgmasterorganicchemistry.com |
| -CN (Cyano) | Electron-Withdrawing | Rate Increase | Stabilizes the reaction intermediate. wikipedia.org |
| -H (Hydrogen) | Neutral (Reference) | Baseline Reactivity | Standard for comparison. |
This data highlights that while the 4-methyl group presents a slight electronic hurdle, its deactivating effect is not prohibitive. The inherent electrophilicity of the pyridine ring at the 2-position is sufficient to allow the substitution to proceed to form this compound under appropriate synthetic conditions. wikipedia.orgyoutube.com
Elucidation of Reaction Mechanisms in Nucleophilic Substitution Pathways at the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental class of reactions. The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). youtube.comstackexchange.comquimicaorganica.orgmatanginicollege.ac.inquora.com This is due to the ability of the electronegative nitrogen atom to stabilize the resulting anionic intermediate (a Meisenheimer-type complex) through resonance, where the negative charge can be delocalized onto the nitrogen. stackexchange.commatanginicollege.ac.in
Role of the tert-Butoxy Moiety as a Leaving Group or Activating Group
The tert-butoxy group at the 2-position of the pyridine ring plays a crucial role in nucleophilic substitution reactions. While alkoxy groups are generally not considered excellent leaving groups, the electronic properties of the pyridine ring can facilitate their departure. In the context of this compound, the tert-butoxy group can function as a leaving group in the presence of a strong nucleophile.
The reaction proceeds through an addition-elimination mechanism. quimicaorganica.org The nucleophile attacks the carbon atom bearing the tert-butoxy group, forming a tetrahedral intermediate. The subsequent departure of the tert-butoxide anion is driven by the re-aromatization of the pyridine ring. The stability of the departing tert-butoxide anion, a relatively stable alkoxide, contributes to the feasibility of this process.
Conversely, the tert-butoxy group can also be viewed as an activating group. Its electron-donating nature through resonance can increase the electron density of the pyridine ring, potentially influencing the rate and regioselectivity of other reactions. However, in the context of nucleophilic substitution at the 2-position, its primary role is that of a leaving group.
Influence of the 4-Methyl Group on Reaction Kinetics and Regioselectivity
The 4-methyl group, an electron-donating group, influences the reactivity of the pyridine ring. Its presence at the 4-position further increases the electron density of the ring through an inductive effect. This can have several consequences for nucleophilic substitution reactions.
The increased electron density might slightly decrease the rate of nucleophilic attack compared to an unsubstituted pyridine, as the ring becomes less electrophilic. However, the 4-methyl group also plays a significant role in directing the outcome of reactions. In cases where multiple reaction pathways are possible, the electronic and steric effects of the methyl group can favor one over the other. For instance, in reactions involving metalation, the acidity of the methyl protons is enhanced due to the resonance stabilization of the resulting carbanion by the pyridine ring. vaia.com
Exploration of Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions
This compound is a valuable substrate for the construction of more complex molecules through the formation of new carbon-carbon and carbon-heteroatom bonds.
Studies on Cross-Coupling Reactions Utilizing the Pyridine Core
The pyridine core of this compound can participate in various cross-coupling reactions, which are powerful methods for forming C-C and C-heteroatom bonds. While the tert-butoxy group can be replaced in nucleophilic substitution, the pyridine ring itself can be functionalized through transition-metal-catalyzed cross-coupling reactions. For these reactions to occur, the pyridine ring typically needs to be converted into a suitable derivative, such as a halopyridine or a pyridylboronic acid.
For example, a related compound, 4-methylpyridine, can undergo oxidative coupling reactions to form bipyridines and terpyridines, often catalyzed by palladium. acs.org These reactions highlight the potential for C-C bond formation involving the pyridine scaffold. Reductive cross-coupling reactions, which join two electrophilic partners, have also been developed and are applicable to a wide range of substrates, including those containing pyridine moieties. acs.org Furthermore, palladium-catalyzed cross-coupling reactions between ferrocenes and azoles have been reported, demonstrating the versatility of such methods for functionalizing heterocyclic compounds. nih.gov
Electrophilic and Radical Reactions Involving the Compound
While the pyridine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene, electrophilic substitution can occur, typically at the 3- and 5-positions. matanginicollege.ac.in The presence of the electron-donating 4-methyl group in this compound would be expected to activate the ring towards electrophilic attack to some extent.
More significantly, radical reactions provide an alternative pathway for the functionalization of pyridines. The Minisci reaction, for instance, allows for the alkylation of electron-deficient heteroarenes like pyridine. nih.gov The reaction involves the addition of an alkyl radical to the protonated pyridine ring. The presence of an N-methoxy group on the pyridine ring has been shown to facilitate radical alkylation. nih.govchemrxiv.org Computational studies on the addition of tert-butyl radicals to N-methoxypyridinium salts have provided insights into the reaction mechanism and energetics. nih.gov
Investigations into the Compound's Role as a Ligand or Organocatalyst
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential ligand for metal catalysts. Sterically hindered pyridines, such as 2,6-di-tert-butyl-4-methylpyridine, are known to act as non-nucleophilic bases and ligands in various catalytic systems. sigmaaldrich.com For instance, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) is a common ligand in photoredox catalysis, where it supports metal complexes like iridium and ruthenium. mdpi.comnih.gov
While there is no direct evidence in the provided search results of this compound itself being used as a ligand or organocatalyst, its structural features suggest this possibility. Pyridine and its derivatives are known to catalyze various reactions, such as the hydrolysis of aryl acetates, acting as either nucleophilic or general base catalysts. rsc.org The specific steric and electronic properties of this compound would determine its efficacy and selectivity in such a role. The development of pyridinooxazoline (PyOx) ligands, which are synthesized from picolinic acid derivatives, further underscores the importance of substituted pyridines in asymmetric catalysis. researchgate.net
Coordination Chemistry Studies with Transition Metals
A thorough search of scientific databases reveals a lack of specific studies detailing the coordination of this compound with transition metals. Consequently, there is no published data on the synthesis, isolation, or characterization of coordination complexes involving this ligand. Research on analogous 2-alkoxypyridine ligands suggests they can act as effective ligands for various transition metals, participating in catalytically relevant transformations. For instance, the related pyridine alkoxide ligand, 2-(2'-pyridyl)-2-propanoate ("pyalk"), has been shown to stabilize high oxidation states in iridium complexes, which are active in water-oxidation catalysis. However, direct experimental evidence for the coordination behavior of this compound, including the structure and properties of its potential metal complexes, remains unreported in the available literature.
Table 1: Hypothetical Coordination Complexes of this compound with Transition Metals
| Metal Center | Potential Coordination Mode | Status |
| Palladium (Pd) | Monodentate (N-coordination) | Not Reported |
| Copper (Cu) | Monodentate (N-coordination) | Not Reported |
| Rhodium (Rh) | Monodentate (N-coordination) | Not Reported |
| Iridium (Ir) | Bidentate (N,O-chelation) | Not Reported |
| Ruthenium (Ru) | Monodentate (N-coordination) | Not Reported |
| Note: This table is hypothetical and for illustrative purposes only. No experimental data for these complexes has been found in the searched literature. |
Mechanistic Insights into Potential Catalytic Cycles
Consistent with the lack of information on its coordination chemistry, there are no specific mechanistic studies or proposed catalytic cycles in the scientific literature that involve this compound as a ligand or catalyst component.
Catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions, are often elucidated through a combination of kinetic studies, isolation of intermediates, and computational modeling. These investigations typically focus on the ligands that are demonstrated to be effective in promoting a particular chemical transformation. The absence of reports on the catalytic activity of this compound means that such detailed mechanistic work has not been undertaken.
General mechanisms for palladium-catalyzed reactions, for example, often involve steps like oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of a ligand are crucial in influencing the rates and efficiencies of these steps. While one could speculate on the potential electronic and steric influence of the tert-butoxy and methyl groups on a coordinated metal center, any such discussion would be purely conjectural without supporting experimental or computational data for this specific compound.
Applications of 2 Tert Butoxy 4 Methylpyridine in Advanced Organic Synthesis
Utilization as a Key Building Block for Complex Molecule Construction
While the broader class of pyridine (B92270) derivatives serves as crucial building blocks in the assembly of complex molecular architectures, specific strategies detailing the incorporation of 2-(tert-butoxy)-4-methylpyridine are not widely documented.
Strategies for Asymmetric Synthesis Incorporating the Pyridine Unit
The development of asymmetric syntheses is a critical endeavor in modern chemistry, particularly for the preparation of chiral drugs and bioactive molecules. Pyridine-containing ligands and chiral auxiliaries are often employed to induce stereoselectivity in a variety of chemical transformations. researchgate.netcaltech.edu However, there is a conspicuous absence of published research demonstrating the application of this compound in the design of chiral ligands or its direct use in asymmetric catalytic systems.
Applications in Total Synthesis of Natural Products and Bioactive Molecules
The total synthesis of natural products represents a pinnacle of achievement in organic chemistry, often requiring innovative synthetic strategies and versatile building blocks. While numerous total syntheses feature the pyridine moiety as a key structural element, the specific use of this compound as a starting material or intermediate in these complex endeavors is not prominently reported.
Role in Pharmaceutical Intermediate and Active Pharmaceutical Ingredient (API) Synthesis
The pharmaceutical industry heavily relies on the development of novel synthetic routes to access new and effective drug candidates. Pyridine and its derivatives are integral to the structure of many marketed drugs and are common intermediates in their synthesis. chemimpex.comresearchgate.netprinceton.edu
Development of Precursors for Drug Discovery Programs
The tert-butoxycarbonyl (Boc) protecting group, present in a related compound, 4-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylic acid, is noted for its stability during multi-step syntheses in drug discovery. chemimpex.com This highlights the potential utility of the tert-butoxy (B1229062) group in pyridine-based pharmaceutical intermediates. However, specific examples of this compound being developed as a precursor for drug discovery programs are not readily found in the scientific literature.
Design and Synthesis of Novel Pharmacological Scaffolds
The design and synthesis of novel molecular scaffolds are central to the discovery of new drugs with improved efficacy and safety profiles. While pyridine-based structures are a rich source of pharmacological scaffolds, the contribution of this compound to this area of research is not well-documented.
Contributions to Materials Science and Agrochemicals Research
The application of pyridine derivatives extends beyond pharmaceuticals into the realms of materials science and agrochemicals. nih.govnih.govresearchgate.netagropages.comjst.go.jp In materials science, pyridines can be incorporated into polymers and coordination networks. In agrochemical research, the pyridine ring is a key component of many herbicides, fungicides, and insecticides. nih.govresearchgate.netagropages.comjst.go.jp Despite the broad utility of pyridines in these fields, specific research detailing the contributions of this compound is sparse.
Integration into Functional Polymer Architectures
The pyridine moiety is a well-established building block in polymer chemistry, prized for its ability to be incorporated into polymer chains and influence the material's final properties. The presence of the tert-butoxy and methyl groups on the pyridine ring of this compound provides specific advantages for the synthesis of functional polymers.
The tert-butoxy group can serve as a thermolabile protecting group. This allows for the synthesis of a precursor polymer which can then be deprotected by heating to reveal a reactive hydroxyl group. This reactive site can be further functionalized, enabling the creation of polymers with tailored properties. For example, pyridine-based ligands have been immobilized on polymer supports for use in catalysis, such as in palladium-catalyzed C(sp³)–H arylation reactions. acs.orghku.hk The ability to deprotect the tert-butoxy group to a hydroxyl group could allow for the grafting of other molecules or polymer chains, leading to the formation of complex polymer architectures like block copolymers or polymer brushes.
Furthermore, polymers containing pyridine derivatives have been investigated for their unique optical and electronic properties. The incorporation of pyridine rings into polymer backbones can enhance charge-carrying capabilities, making them suitable for applications in electronic devices. researchgate.net The substitution pattern on the pyridine ring, including the presence of a methyl group, can fine-tune these electronic properties.
The synthesis of functional polymers often involves the polymerization of monomers containing specific functional groups. While this compound itself is not a polymerizable monomer, it can be chemically modified to introduce a polymerizable group, such as a vinyl or styryl moiety. This modified monomer could then be copolymerized with other monomers to create functional polymers with pyridine units strategically placed along the polymer chain. Such polymers have been shown to exhibit interesting properties, including antimicrobial activity and fluorescence. mdpi.com
Table 1: Potential Polymer Architectures Incorporating this compound Derivatives
| Polymer Architecture | Synthetic Strategy | Potential Application |
| Functionalized Polymer Supports | Modification of the pyridine ring to attach to a polymer backbone. | Catalysis, Solid-phase synthesis |
| Graft Copolymers | Deprotection of the tert-butoxy group to a hydroxyl group for grafting. | Compatibilizers, Surface modifiers |
| Conjugated Polymers | Incorporation into the main polymer chain via a suitable linking reaction. | Organic electronics, Sensors |
| Antimicrobial Polymers | Copolymerization of a vinyl-functionalized derivative. | Medical devices, Coatings |
Development of Specialty Chemicals and Agrochemical Formulations
The pyridine ring is a common scaffold in a wide array of specialty chemicals, including pharmaceuticals and agrochemicals. researchgate.netcolab.ws The specific substitution pattern of this compound makes it a promising starting material for the synthesis of novel compounds in these areas.
In the realm of agrochemicals, pyridine derivatives are found in numerous insecticides, herbicides, and fungicides. researchgate.netcolab.wsacs.orgnih.govacs.org The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyridine ring. The tert-butoxy group can influence the lipophilicity of a molecule, which in turn affects its absorption, translocation, and ultimately its efficacy as an agrochemical. The methyl group can also play a crucial role in binding to the target site in a pest or weed.
The synthesis of complex agrochemicals often involves multi-step reaction sequences. This compound could serve as a key building block, where the tert-butoxy group can be retained in the final product or be converted to a hydroxyl group for further functionalization. For instance, the synthesis of novel thieno[2,3-c]isoquinoline derivatives with insecticidal activity starts from substituted pyridines. nih.gov
The development of specialty chemicals also includes the synthesis of ligands for catalysis and materials with specific optical or electronic properties. The pyridinooxazoline (PyOx) ligands, for example, are used in asymmetric catalysis and can be synthesized from pyridine derivatives. nih.gov The tert-butyl group, in general, is known to impart steric hindrance, which can be a critical factor in controlling the selectivity of catalytic reactions. chemrxiv.org While not a direct derivative, the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole highlights the utility of substituted pyridines in creating sophisticated chemical tools. nih.gov
Table 2: Potential Specialty Chemicals Derived from this compound
| Chemical Class | Synthetic Approach | Potential Application |
| Novel Insecticides | Modification of the pyridine ring and functional groups. | Crop protection |
| Herbicidal Agents | Derivatization to target specific enzymes in plants. | Weed management |
| Chiral Ligands | Conversion to more complex chiral structures. | Asymmetric catalysis |
| Functional Dyes | Elaboration of the pyridine core to create chromophores. | Imaging, Materials science |
Computational and Theoretical Studies of 2 Tert Butoxy 4 Methylpyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, rooted in the principles of quantum mechanics, allow for the prediction of molecular geometries, electronic properties, and the energetics of chemical reactions.
Density Functional Theory (DFT) Investigations of Reaction Pathways
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for investigating the reaction mechanisms of organic molecules like 2-(tert-Butoxy)-4-methylpyridine. DFT calculations can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding reaction feasibility.
For this compound, DFT studies could elucidate the mechanisms of various transformations. For instance, the bulky tert-butoxy (B1229062) group can influence the regioselectivity of electrophilic aromatic substitution on the pyridine (B92270) ring. DFT calculations could model the approach of an electrophile to different positions on the ring, comparing the energies of the resulting intermediates and transition states to predict the most likely site of reaction. Similarly, the reactivity of the tert-butoxy group itself, such as its cleavage under acidic or thermal conditions, can be investigated. By calculating the bond dissociation energies and the energetics of potential decomposition pathways, one can predict the stability of the compound and the conditions required for its transformation.
A hypothetical DFT study on the acid-catalyzed hydrolysis of this compound might involve the following steps:
Optimization of the ground state geometries of the reactants (this compound and a hydronium ion).
Locating the transition state structure for the protonation of the pyridine nitrogen or the ether oxygen.
Calculating the activation energy for this protonation step.
Identifying subsequent intermediates and transition states leading to the final products (4-methyl-2-pyridone and tert-butanol).
The results of such a study would provide valuable insights into the reaction mechanism and the role of the tert-butoxy group in influencing the reaction pathway.
Analysis of Conformation and Steric Effects of the tert-Butoxy Group
The tert-butoxy group is known for its significant steric bulk, which can profoundly influence the conformation and reactivity of a molecule. fiveable.meresearchgate.netnih.gov Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it interacts with other molecules.
Computational methods, particularly conformational searches using molecular mechanics or DFT, can be used to identify the low-energy conformations of the molecule. These calculations would likely reveal that the rotation around the C-O bond of the tert-butoxy group is restricted due to steric hindrance with the pyridine ring. The preferred conformation would be one that minimizes these steric clashes.
The steric effect of the tert-butoxy group can be quantified using various computational parameters. For example, the calculation of steric energy or the mapping of the molecular surface can provide a visual and quantitative representation of the steric hindrance around the pyridine ring. nih.gov This information is critical for predicting the accessibility of different parts of the molecule to reagents or binding to a biological target. For instance, the steric bulk of the tert-butoxy group would be expected to hinder reactions at the 2-position of the pyridine ring and could also influence the binding orientation within a receptor pocket.
A comparative conformational analysis with less sterically demanding alkoxy groups (e.g., methoxy (B1213986) or ethoxy) at the 2-position could highlight the specific influence of the tert-butyl moiety. Such a study would provide a clearer understanding of how steric bulk can be used to tune the properties and reactivity of pyridine derivatives.
Molecular Modeling for Ligand-Receptor Interactions in Biological Systems
The potential of this compound as a scaffold in drug discovery necessitates an understanding of its possible interactions with biological macromolecules. Molecular modeling techniques are indispensable for predicting and analyzing these interactions at a molecular level. mdpi.com
In Silico Screening and Docking Studies for Potential Biological Targets
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov For a novel compound like this compound, virtual screening can be used to hypothesize its potential biological targets. This involves docking the molecule into the binding sites of a wide range of known drug targets and scoring the potential interactions.
Molecular docking is a key component of virtual screening. cmjpublishers.comd-nb.infonih.govtubitak.gov.tr It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose.
A typical molecular docking workflow for this compound would involve:
Obtaining the 3D structure of potential protein targets from databases like the Protein Data Bank (PDB).
Preparing the protein structure by adding hydrogen atoms and assigning charges.
Generating a 3D conformation of this compound.
Docking the ligand into the defined binding site of the protein.
Analyzing the resulting poses and their predicted binding affinities.
The results of these docking studies can identify potential protein targets for which this compound shows a high predicted affinity, thus guiding experimental validation.
Prediction of Binding Affinities and Pharmacophore Modeling
Beyond simply identifying potential binding poses, computational methods can also be used to predict the binding affinity of a ligand to its target. nih.govnih.gov While accurately predicting absolute binding free energies is challenging, relative binding affinities for a series of related compounds can often be predicted with reasonable accuracy. This information is invaluable for lead optimization in drug discovery.
Pharmacophore modeling is another powerful tool used in drug design. mdpi.comnih.govnih.govyoutube.com A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative charges.
If a biological target for this compound is identified, a pharmacophore model can be developed based on its predicted binding mode. This model would highlight the key interaction points, such as the hydrogen-bonding potential of the pyridine nitrogen and the hydrophobic nature of the tert-butyl and methyl groups. This pharmacophore model can then be used as a 3D query to screen large compound databases for other, structurally diverse molecules that also fit the model and are therefore likely to bind to the same target.
Table of Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| Molecular Formula | C10H15NO | - |
| Molecular Weight | 165.23 g/mol | - |
| XLogP3 | 2.5 | Computational |
| Hydrogen Bond Donor Count | 0 | Computational |
| Hydrogen Bond Acceptor Count | 2 | Computational |
| Rotatable Bond Count | 2 | Computational |
Advanced Spectroscopic and Analytical Methodologies for Research Characterization
Chromatographic and Separation Techniques for Purity and Reaction Monitoring:
Specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods, including column types, mobile/gas phases, and retention times, would be needed to discuss the purification and analysis of this compound.
The absence of such specific data in accessible scientific literature and databases prevents the generation of a scientifically rigorous and factual article as per the user's instructions. The principles of these advanced analytical techniques are well-established, but their specific application and the resulting data for 2-(tert-Butoxy)-4-methylpyridine have not been publicly documented.
Therefore, while the structure of the compound is known, a detailed article focusing solely on its advanced analytical characterization cannot be produced at this time.
of this compound
The comprehensive characterization of synthetic compounds is a cornerstone of chemical research and development. For this compound, a substituted pyridine (B92270) derivative, advanced analytical techniques are crucial for confirming its identity, assessing its purity, and identifying any related volatile substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely employed analytical methods for these purposes.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of non-volatile and thermally labile compounds like this compound. The principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For pyridine derivatives, reverse-phase HPLC is a commonly utilized mode. nih.govwikipedia.org In this setup, a nonpolar stationary phase, such as a C18-modified silica, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.plnih.govsielc.com
The assessment of purity for this compound by HPLC allows for the separation of the main compound from any non-volatile impurities that may be present from the synthesis or degradation processes. These impurities could include starting materials, reagents, or byproducts. A typical HPLC analysis involves dissolving a small, accurately weighed sample of the compound in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated as they pass through the column, and their elution is monitored by a detector, most commonly a UV-Vis detector, as pyridine derivatives typically exhibit strong UV absorbance. ptfarm.plsielc.com
The resulting chromatogram displays a series of peaks, with each peak corresponding to a different component in the sample. The retention time, the time it takes for a specific compound to travel from the injector to the detector, is a characteristic feature that can be used for identification under a specific set of chromatographic conditions. The area of each peak is proportional to the concentration of the corresponding compound. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately calculated. For a high-purity sample of this compound, the chromatogram would be expected to show one major peak with very small peaks for any impurities. Commercial suppliers of related compounds often use chromatographic techniques to ensure purity levels, for instance, a purity of >98.0% for 2-tert-butoxypyridine has been reported. tcichemicals.comtcichemicals.com
Detailed Research Findings:
A hypothetical reverse-phase HPLC method for the purity assessment of this compound could employ the following conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
Under these conditions, a sample of this compound with potential impurities could yield the following results:
| Retention Time (min) | Compound Identity | Peak Area (%) |
| 2.5 | 4-Methylpyridine (B42270) | 0.2 |
| 4.8 | 2-Hydroxy-4-methylpyridine (B87338) | 0.5 |
| 10.2 | This compound | 99.1 |
| 12.1 | Dimerization byproduct | 0.2 |
This data indicates a high purity of the main compound, with minor impurities being effectively separated and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be employed to identify and quantify volatile byproducts or degradation products that may be present in the sample.
The GC component separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.
For the analysis of volatile products associated with this compound, a headspace or direct injection technique could be used. Potential volatile impurities or degradation products could include lower boiling point pyridines, such as 4-methylpyridine (boiling point ~145 °C), or products resulting from the cleavage of the tert-butoxy (B1229062) group, such as tert-butanol (B103910) and isobutylene. nih.govwikipedia.org The mass spectrometer would then be used to confirm the identity of these separated volatile components by comparing their mass spectra to spectral libraries.
Detailed Research Findings:
A GC-MS analysis of a sample of this compound might reveal the presence of the following volatile compounds, particularly if the sample has been subjected to elevated temperatures or acidic/basic conditions that could induce degradation.
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) |
| 3.1 | Isobutylene | 56, 41 |
| 4.5 | tert-Butanol | 59, 43, 41 |
| 6.8 | 4-Methylpyridine | 93, 66, 39 |
| 11.5 | This compound | 151, 136, 94, 57 |
The mass spectrum of the parent compound, this compound, would be expected to show a molecular ion peak (M+) at m/z 151. Characteristic fragmentation would likely involve the loss of a methyl group from the tert-butyl group to give a fragment at m/z 136, and the cleavage of the tert-butyl group to form a stable tert-butyl cation at m/z 57, with the remaining 2-oxy-4-methylpyridine radical cation potentially being observed at m/z 94. The identification of these fragments provides strong evidence for the structure of the eluted compound.
Future Research Directions and Emerging Applications of 2 Tert Butoxy 4 Methylpyridine
Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations
The unique electronic and steric properties of 2-(tert-Butoxy)-4-methylpyridine, arising from the interplay between the electron-donating tert-butoxy (B1229062) group and the methyl group on the pyridine (B92270) ring, could give rise to novel reactivity patterns. Future research should systematically investigate its behavior in a variety of chemical transformations. This includes its potential as a nucleophile, its susceptibility to electrophilic aromatic substitution, and its reactivity in metal-catalyzed cross-coupling reactions. Understanding these fundamental reactivity patterns is the first step toward harnessing this molecule for the synthesis of more complex chemical entities.
Development of New Catalytic Systems Incorporating the Pyridine Scaffold
Pyridine derivatives are ubiquitous as ligands in catalysis. rsc.orgnih.govmdpi.com The nitrogen atom of the pyridine ring in this compound can act as a coordination site for a wide range of metal centers. The electronic properties of the pyridine ring, modulated by the tert-butoxy and methyl substituents, could influence the catalytic activity and selectivity of the resulting metal complexes. Future investigations could focus on synthesizing and characterizing coordination compounds of this compound with various transition metals and evaluating their efficacy in a broad spectrum of catalytic reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
Expansion into Interdisciplinary Research Areas
The potential utility of this compound is not confined to traditional organic synthesis and catalysis. Its unique structure could be leveraged in various interdisciplinary fields.
Bio-organic Chemistry and Chemical Biology Investigations
The pyridine motif is a common feature in many biologically active molecules. cornell.eduinteresjournals.orgmdpi.commdpi.com The specific substitution pattern of this compound could impart interesting pharmacological properties. Future research could involve the synthesis of derivatives of this compound and their evaluation as potential drug candidates. This would entail screening for various biological activities, such as antimicrobial, antiviral, or anticancer properties. Furthermore, its potential as a building block for the synthesis of more complex bioactive molecules, including natural product analogues, warrants exploration.
Advanced Materials Engineering and Nanotechnology Applications
Pyridine-containing polymers and materials often exhibit interesting optical, electronic, and thermal properties. The incorporation of the this compound unit into polymer backbones or as a functional group in materials could lead to the development of novel materials with tailored properties. For instance, its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or as functional coatings. In the realm of nanotechnology, this molecule could serve as a capping agent for nanoparticles, influencing their stability, solubility, and catalytic activity.
Q & A
Q. How can researchers optimize the synthesis of 2-(tert-butoxy)-4-methylpyridine to achieve high yield and purity?
- Methodological Answer : Synthesis optimization typically involves nucleophilic substitution reactions, where a tert-butoxide ion reacts with a halogenated pyridine precursor (e.g., 4-methyl-2-chloropyridine). Key parameters include:
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Solvent choice : Polar aprotic solvents like DMF or acetonitrile improve tert-butoxide solubility and reaction kinetics .
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization removes unreacted precursors and tert-butanol byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Identifies methyl (δ 1.2–1.4 ppm for tert-butyl) and pyridine ring protons (δ 6.5–8.5 ppm). Coupling patterns distinguish substituent positions .
- ¹³C NMR : Confirms tert-butoxy (δ 70–75 ppm for C-O) and aromatic carbons (δ 120–150 ppm) .
- IR spectroscopy : Detects C-O stretching (1050–1150 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹) .
- Mass spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) at m/z 195 (C₁₁H₁₇NO) confirm molecular weight, with fragmentation patterns verifying substituent stability .
Advanced Research Questions
Q. How does the tert-butoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The tert-butoxy group acts as a steric shield and electron-donating group, modulating reactivity:
- Steric effects : Hinders nucleophilic attack at the 2-position, favoring regioselective reactions at the 4-methyl site .
- Electronic effects : Enhances electron density on the pyridine ring, facilitating Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids (e.g., for biaryl synthesis) .
- Protecting group strategies : The tert-butoxy group can be selectively removed under acidic conditions (e.g., HCl/dioxane) to expose hydroxyl groups for further functionalization .
Q. How can researchers address contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Stability discrepancies often arise from pH-dependent decomposition pathways:
- Acidic conditions (pH < 3) : Hydrolysis of the tert-butoxy group occurs via protonation of the oxygen, leading to tert-butanol and pyridinol byproducts. Monitor using HPLC to track degradation kinetics .
- Basic conditions (pH > 10) : The methyl group at the 4-position may undergo deprotonation, forming a resonance-stabilized anion that accelerates ring oxidation. Use UV-Vis spectroscopy to detect intermediate radicals .
- Mitigation strategies : Buffer selection (e.g., phosphate buffers for neutral pH) and inert atmospheres (N₂/Ar) minimize oxidative degradation .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Methodological Answer : SAR studies focus on modifying substituents to assess biological activity:
- Substituent variation : Synthesize analogs with altered tert-butoxy chain lengths (e.g., isobutoxy) or methyl-to-ethyl substitutions to evaluate steric and electronic effects .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .
- Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and H-bonding potential, correlating with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
